Sulfadiazine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

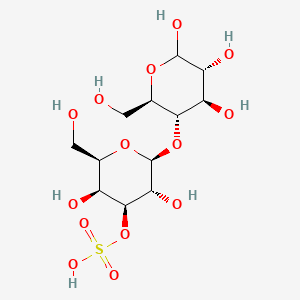

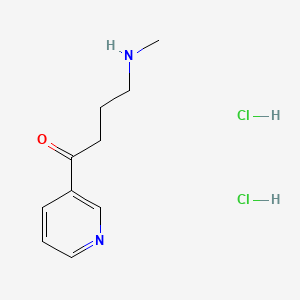

Sulfadiazine-d4, also known as 4-sulfamoylbenzene-1,3-diazine-d4, is an isotopically labeled compound that is used in a variety of scientific research applications. It is a derivative of the sulfonamide drug sulfadiazine, and can be used as a tracer to study metabolic pathways and to monitor drug metabolism in vivo and in vitro.

科学的研究の応用

Internal Standard for Quantification

Sulfadiazine-d4 is primarily used as an internal standard for the quantification of sulfadiazine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate measurement of sulfadiazine levels in various samples, which is essential for both research and clinical diagnostics .

Antibiotic Research

As a sulfonamide antibiotic, sulfadiazine-d4 helps in studying the inhibition mechanisms of dihydropteroate synthase (DHPS). DHPS is an enzyme that plays a vital role in folate biosynthesis, and its inhibition by sulfadiazine can prevent the growth of Gram-positive and Gram-negative bacteria .

Infectious Disease Studies

Sulfadiazine-d4 is active against a range of pathogens, including Mycobacterium tuberculosis and Neisseria meningitidis. It’s used in research to determine the minimum inhibitory concentrations (MICs) that can inform treatment strategies for diseases like pneumonia and tuberculosis .

Parasitic Disease Research

This compound is also used in the study of parasitic diseases such as toxoplasmosis. It’s effective against Toxoplasma gondii when used in combination with other drugs like pyrimethamine, and research into this application can lead to better understanding and treatment of such infections .

Environmental Impact Studies

Sulfadiazine-d4 can be used to investigate the environmental impact of sulfadiazine, especially its accumulation and degradation in natural reservoirs. Understanding the environmental fate of sulfadiazine is important for assessing its ecological risks .

Advanced Oxidation Processes

Research into the degradation of sulfadiazine by advanced oxidation processes (AOPs) utilizes sulfadiazine-d4. Studies often focus on optimizing parameters for maximum degradation efficiency and elucidating the chemical mechanisms involved in the degradation process .

Chemical Mechanism Elucidation

Sulfadiazine-d4 aids in the deduction of chemical mechanisms, especially in the context of environmental engineering. For instance, it’s used in studies that apply hydrodynamic cavitation and Fenton–persulfate processes for the degradation of sulfadiazine, contributing to the development of sustainable research for energy and environment .

Pharmacokinetics and Drug Metabolism

In pharmacokinetic studies, sulfadiazine-d4 is used to understand the metabolism and excretion of sulfadiazine. It helps in tracing the metabolic pathways and identifying the metabolites formed during the process, which is essential for drug safety and efficacy assessments .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-78-1 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)